molecular formula C9H16Cl2N4 B2733223 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride CAS No. 2230807-31-3

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride

Cat. No.: B2733223
CAS No.: 2230807-31-3
M. Wt: 251.16
InChI Key: CDGBAWNUZVFTOJ-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride is an organic compound with the molecular formula C9H14N4·2HCl. It is a derivative of piperazine and pyridine, and it is often used as a reagent in the synthesis of various chemical compounds, including pharmaceuticals. This compound is known for its role as an impurity in the synthesis of Palbociclib, a drug used in the treatment of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of appropriate functional group transformations and protective group strategies to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in modified piperazine or pyridine rings .

Scientific Research Applications

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an impurity in the synthesis of Palbociclib, a drug used in breast cancer treatment. It is also explored for its potential therapeutic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. As an impurity in Palbociclib synthesis, it is known to inhibit cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(1-piperazinyl)pyridine: A closely related compound with similar structural features.

    5-(1-Piperazinyl)-2-pyridinamine: Another derivative with comparable chemical properties.

    Palbociclib Impurity 44: A specific impurity in the synthesis of Palbociclib.

Uniqueness

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride is unique due to its specific role as an impurity in Palbociclib synthesis and its potential biological activities. Its structural features allow it to participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-piperazin-1-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H2,10,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGBAWNUZVFTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230807-31-3
Record name 5-(piperazin-1-yl)pyridin-2-amine dihydrochloride
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